[4-(4-fluorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
CAS No.:
Cat. No.: VC16347013
Molecular Formula: C19H19FN6O
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19FN6O |
|---|---|
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | [4-(4-fluorophenyl)piperazin-1-yl]-[4-(5-methyltetrazol-1-yl)phenyl]methanone |
| Standard InChI | InChI=1S/C19H19FN6O/c1-14-21-22-23-26(14)18-6-2-15(3-7-18)19(27)25-12-10-24(11-13-25)17-8-4-16(20)5-9-17/h2-9H,10-13H2,1H3 |
| Standard InChI Key | XIGUZBWHQXJVDC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Introduction
The compound [4-(4-fluorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a complex organic molecule that incorporates several pharmacophores, including piperazine and tetrazole rings, which are known for their diverse biological activities. This article aims to provide an in-depth analysis of this compound, focusing on its chemical properties, potential biological activities, and any relevant research findings.
Piperazine and Tetrazole Rings
-
Piperazine: Known for its presence in various pharmaceuticals, contributing to biological activities such as antipsychotic, antidepressant, and anti-inflammatory effects.
-
Tetrazole: Exhibits a wide range of biological activities, including antimicrobial and antiviral properties.
Fluorophenyl Group
-
Contributes to increased lipophilicity and potential interactions with biological targets.
Methanone Linkage
-
May influence the compound's reactivity and stability.
Data Table: Comparison of Related Compounds
This table highlights the diversity of compounds containing piperazine and fluorophenyl groups, suggesting potential applications in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume